molecular formula C11H10ClNO2 B13501655 1-Chloro-7,8-dimethoxyisoquinoline

1-Chloro-7,8-dimethoxyisoquinoline

Cat. No.: B13501655
M. Wt: 223.65 g/mol
InChI Key: UANFECHFQFRRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-7,8-dimethoxyisoquinoline is a chemical compound that belongs to the isoquinoline family. It is characterized by the presence of a chlorine atom at the 1-position and two methoxy groups at the 7 and 8 positions on the isoquinoline ring. This compound has a molecular formula of C11H10ClNO2 and a molecular weight of 223.66 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-7,8-dimethoxyisoquinoline can be synthesized through various methods. One common approach involves the reaction of 7,8-dimethoxyisoquinoline with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction typically proceeds as follows: [ \text{7,8-dimethoxyisoquinoline} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-7,8-dimethoxyisoquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 1-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

Scientific Research Applications

1-Chloro-7,8-dimethoxyisoquinoline has been extensively researched for its unique physicochemical and biological properties. Its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of novel materials and chemical intermediates

Mechanism of Action

The mechanism of action of 1-Chloro-7,8-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Chloro-7,8-dimethoxyisoquinoline can be compared with other similar compounds such as:

    1-Chloro-6,7-dimethoxyisoquinoline: Similar structure but with methoxy groups at different positions.

    1-Chloro-5,7-dimethoxyisoquinoline: Another isomer with different methoxy group positions.

    1-Chloro-6,8-dimethoxyisoquinoline: Similar structure with methoxy groups at the 6 and 8 positions.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the methoxy groups can affect the compound’s electronic properties and interactions with molecular targets .

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

1-chloro-7,8-dimethoxyisoquinoline

InChI

InChI=1S/C11H10ClNO2/c1-14-8-4-3-7-5-6-13-11(12)9(7)10(8)15-2/h3-6H,1-2H3

InChI Key

UANFECHFQFRRCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=CN=C2Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.